

Amizon (Enisamium Iodide): A Comprehensive Review of Clinical Studies

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amizon® (enisamium iodide) is an antiviral drug licensed for the treatment and prevention of influenza and other acute respiratory viral infections (ARVI) in several countries.[1][2] It is an isonicotinic acid derivative that has demonstrated a direct-acting antiviral effect by inhibiting the RNA polymerase of various respiratory viruses.[1][3] This technical guide provides a comprehensive review of the available clinical studies on Amizon, with a focus on its efficacy, safety, pharmacokinetics, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the clinical profile of this antiviral agent.

Efficacy in Acute Respiratory Viral Infections (ARVI) and Influenza

Clinical trials have investigated the efficacy of **Amizon** in treating ARVI, including influenza. A key randomized, single-blind, placebo-controlled study (NCT04682444) evaluated the clinical efficacy and safety of **Amizon** in adults with ARVI.[4][5][6] The results from this and other studies indicate that enisamium iodide treatment leads to faster patient recovery and reduced virus shedding compared to placebo.[7]



One study demonstrated a significant reduction in influenza virus shedding by day 3 of treatment, with 71.2% of patients in the enisamium group testing negative compared to 25.0% in the placebo group (P < 0.0001).[8] By day 14, 93.9% of patients in the enisamium group had recovered, versus 32.5% in the placebo group (P < 0.0001).[8] Furthermore, a more pronounced reduction in disease symptoms was observed in the **Amizon**-treated group.[7][8] The treatment was also associated with a reduction in the duration of fever, catarrhal and constitutional symptoms, and the need for concomitant medications like expectorants and vasoconstrictors.[3]

| Efficacy Endpoint | Amizon Group | Placebo Group | P-value | Citation |
|--------------------------------|-------------------------------------|-----------------------------|---------------|----------|
| Virus Shedding (Day 3) | 71.2% tested negative | 25.0% tested negative | < 0.0001 | [8] |
| Patient Recovery (Day 14) | 93.9% recovered | 32.5% recovered | < 0.0001 | [8] |
| Symptom Score Reduction | From 9.6 ± 0.7 to 4.6 ± 0.9 | From 9.7 ± 1.1 to 5.6 ± 1.1 | < 0.0001 | [8] |
| Reduction in Fever Duration | 1.1 days shorter | - | Not specified | [3] |

Efficacy in COVID-19

The antiviral activity of enisamium iodide against SARS-CoV-2 prompted clinical investigations for its use in treating COVID-19.[3][9] A multicenter, double-blind, randomized, placebocontrolled trial (NCT04682873) was conducted to assess the efficacy and safety of **Amizon®** Max in hospitalized patients with moderate COVID-19.[10][11][12] This study, involving 592 patients in Ukraine, demonstrated that **Amizon®** Max therapy significantly accelerated the time to clinical improvement by 2 points on a modified World Health Organization scale compared to placebo (p=0.00945).[12] The study also suggested that early administration of the drug could prevent the deterioration of the patient's condition and accelerate recovery, particularly in reducing cough and being more effective in patients over 50 years of age.[12]

Safety and Tolerability



Across clinical trials, **Amizon** has been generally well-tolerated.[3] In a study on patients with viral respiratory infections, 11 adverse events (AEs) were reported.[7] Four of these were in the enisamium-treated group (6.7% of patients) and included bitter taste in the mouth, heartburn, and a burning sensation in the throat.[7] These gastrointestinal side effects are mentioned in the product information for **Amizon**.[7] The other seven AEs in the treated group were of mild intensity and resolved without additional therapy.[7]

Pharmacokinetics and Metabolism

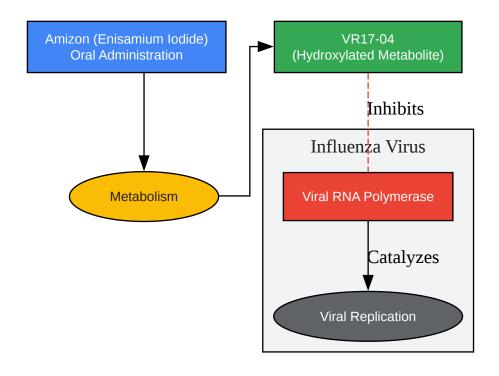
Pharmacokinetic studies have provided insights into the absorption, distribution, and metabolism of enisamium iodide. Following oral administration, the peak plasma concentration is reached between 1.6 and 2.4 hours.[3] While the absolute bioavailability in humans has not been detailed, preclinical studies in rats have shown that enisamium is highly enriched in the trachea.[7]

A significant finding from a phase I clinical trial was the identification of a hydroxylated metabolite, VR17-04.[7] This metabolite has been shown to be a more potent inhibitor of the influenza virus RNA polymerase than the parent compound, enisamium.[8] This suggests that enisamium may act as a prodrug that is metabolized to its active form in the body.[7] In vitro studies have classified enisamium iodide as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[13]

Mechanism of Action

The antiviral effect of **Amizon** is attributed to the direct inhibition of viral RNA polymerase.[1][3] This mechanism has been demonstrated for influenza A and B viruses, as well as for SARS-CoV-2.[1][9] The inhibition of this key viral enzyme disrupts the replication of the virus.[1] As mentioned, the hydroxylated metabolite VR17-04 appears to be the primary mediator of this inhibitory activity against the influenza virus RNA polymerase.[7][8]





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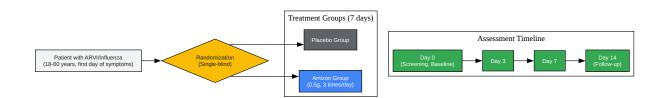
Caption: Proposed mechanism of action for **Amizon** (enisamium iodide).

Experimental Protocols ARVI/Influenza Clinical Trial (NCT04682444)

- Study Design: A randomized, single-blind, placebo-controlled, 2-parallel groups study.[4][6]
- Participants: Adult patients (18-60 years) with symptoms of ARVI, including influenza, enrolled on the first day of symptom onset.[4][5] Exclusion criteria included age outside the specified range, allergic reactions, intolerance to NSAIDs or iodine-containing drugs, and certain pre-existing medical conditions.[6]
- Intervention:
 - Group 1 (Amizon): 0.5 g (2 tablets of 0.25 g) of enisamium iodide taken orally after a meal, 3 times a day for 7 days.[5][6]
 - Group 2 (Placebo): Matching placebo tablets taken under the same regimen.[4][6]



Assessments: Study visits occurred on Day 0, Day 3, Day 7, and Day 14.[4][6] Efficacy was
assessed based on subjective reporting of ARVI and influenza symptoms using a 4-point
Likert scale, vital signs, and laboratory tests including blood and urine analysis, biochemical
analysis, and immune status (interferon-alpha and -gamma, and immunoglobulins IgA, IgM,
IgG).[5]



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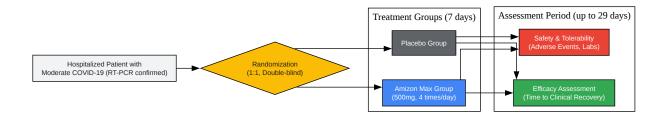
Caption: Workflow of the ARVI/Influenza clinical trial (NCT04682444).

COVID-19 Clinical Trial (NCT04682873)

- Study Design: A prospective, multi-center, double-blind, randomized, placebo-controlled trial. [10][11]
- Participants: Hospitalized adult female and male patients with RT-PCR confirmed moderate COVID-19 infection.[10][11]
- Intervention:
 - Group 1 (Amizon® Max): 500 mg capsule of enisamium iodide taken orally 4 times a day (every 6 hours) for 7 days.[10][11]
 - Group 2 (Placebo): Matching placebo capsule taken under the same regimen.[10][11]
- Assessments: Patient observation and follow-up for 29 days.[10] Efficacy was evaluated by the time to clinical recovery, defined as an increase of at least two points on a severity rating



scale from randomization, and the sum of the severity rating from Day 2 to Day 15.[10][11] Safety and tolerability were assessed based on adverse events and laboratory tests.[11]



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Caption: Workflow of the COVID-19 clinical trial (NCT04682873).

Conclusion

The available clinical data suggest that **Amizon** (enisamium iodide) is an effective and well-tolerated antiviral agent for the treatment of acute respiratory viral infections, including influenza. Its mechanism of action, involving the inhibition of viral RNA polymerase by its active metabolite, provides a clear rationale for its antiviral activity. Furthermore, preliminary evidence from a large, randomized controlled trial indicates potential efficacy in the treatment of moderate COVID-19. For drug development professionals, **Amizon** represents a direct-acting antiviral with a favorable safety profile and a demonstrated clinical benefit in treating common and emerging respiratory viral diseases. Further research, particularly on its bioavailability and the clinical pharmacology of its active metabolite, will be valuable in further elucidating its therapeutic potential.

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